N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
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Description
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C14H20BF3N2O2 and its molecular weight is 316.131. The purity is usually 95%.
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Biological Activity
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Molecular Formula : C14H20BF3N2O2
Molecular Weight : 316.13 g/mol
CAS Number : 1257432-06-6
Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety, which may contribute to its biological activity.
The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, facilitating its interaction with cellular targets. The dioxaborolane unit can participate in coordination chemistry, potentially influencing enzyme activity or receptor binding.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study evaluating related quinolone-hydantoin hybrids found that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa .
Cytotoxicity
The cytotoxic effects of this compound have not been extensively documented; however, the structural similarities with other pyridine derivatives suggest potential anticancer properties. For example:
- Related Research : Pyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Properties
IUPAC Name |
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BF3N2O2/c1-6-19-11-10(14(16,17)18)7-9(8-20-11)15-21-12(2,3)13(4,5)22-15/h7-8H,6H2,1-5H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHRMBATCODGTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.